3,5-Dibromo-2-nitrothiophene
Overview
Description
3,5-Dibromo-2-nitrothiophene is an organic compound that contains a thiophene ring, two bromine atoms, and a nitro group. It is a derivative of thiophene, which is a five-membered aromatic ring containing one sulfur atom.
Mechanism of Action
Target of Action
3,5-Dibromo-2-nitrothiophene (DBNT) is an organic compound that contains a thiophene ring, two bromine atoms, and a nitro groupniger .
Mode of Action
Other active derivatives, which have no displaceable halogen or leaving group, are thought to act by forming Meisenheimer complexes .
Pharmacokinetics
. This indicates that DBNT can be absorbed and distributed in the body, and its metabolism and excretion might pose potential risks.
Action Environment
Furthermore, it is advised to avoid dust formation and to ensure adequate ventilation during handling, suggesting that airborne DBNT particles might pose potential risks .
Biochemical Analysis
Biochemical Properties
The biochemical properties of DBNT are not well-studied. It is known that thiophene derivatives play a vital role in biochemical reactions . They interact with various enzymes and proteins, and the nature of these interactions is largely determined by the specific functional groups present in the thiophene molecule .
Cellular Effects
The cellular effects of DBNT are currently unknown. Other thiophene derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of DBNT is not well-understood. It is known that thiophene derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-nitrothiophene typically involves the bromination of 2-nitrothiophene. The process can be carried out using bromine in acetic acid or chloroform as solvents. The reaction conditions need to be carefully controlled to achieve selective bromination at the 3 and 5 positions of the thiophene ring .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of bromine and the potential hazards associated with nitro compounds .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-2-nitrothiophene undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atoms can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The nitro group can be targeted by nucleophiles, leading to substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Electrophilic Substitution: Bromine in acetic acid or chloroform.
Nucleophilic Substitution: Nucleophiles such as amines or thiols.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products:
Electrophilic Substitution: Various substituted thiophenes.
Nucleophilic Substitution: Thiophene derivatives with different functional groups.
Reduction: 3,5-Dibromo-2-aminothiophene.
Scientific Research Applications
3,5-Dibromo-2-nitrothiophene has several applications in scientific research:
Material Science: Used in the synthesis of organic semiconductors and conductive polymers.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Organic Synthesis: Serves as an intermediate in the preparation of more complex thiophene derivatives
Comparison with Similar Compounds
- 2,5-Dibromo-3-nitrothiophene
- 3,5-Dibromo-2-aminothiophene
- 2,3,5-Tribromothiophene
Comparison: 3,5-Dibromo-2-nitrothiophene is unique due to the specific positioning of the bromine atoms and the nitro group on the thiophene ringFor instance, 2,5-Dibromo-3-nitrothiophene has different reactivity due to the different positioning of the nitro group .
Properties
IUPAC Name |
3,5-dibromo-2-nitrothiophene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2NO2S/c5-2-1-3(6)10-4(2)7(8)9/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCAGOBHFYBFNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31845-01-9 | |
Record name | 3,5-dibromo-2-nitrothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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